molecular formula C20H30S2 B1283762 4,4'-Dihexyl-2,2'-bithiophene CAS No. 135926-94-2

4,4'-Dihexyl-2,2'-bithiophene

Cat. No.: B1283762
CAS No.: 135926-94-2
M. Wt: 334.6 g/mol
InChI Key: RYQPWKFBXWPBGB-UHFFFAOYSA-N
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Description

4,4’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected at the 2-position, with hexyl groups attached at the 4-position of each thiophene ring. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conductive polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dihexyl-2,2’-bithiophene typically involves the following steps:

Industrial Production Methods: Industrial production methods for 4,4’-Dihexyl-2,2’-bithiophene are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dihexyl-2,2’-bithiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4,4’-Dihexyl-2,2’-bithiophene is unique due to its balanced properties of solubility, processability, and semiconducting performance. The hexyl groups provide an optimal balance between these factors, making it a preferred choice for various applications in organic electronics .

Properties

IUPAC Name

4-hexyl-2-(4-hexylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-19(21-15-17)20-14-18(16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQPWKFBXWPBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573861
Record name 4,4'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135926-94-2
Record name 4,4′-Dihexyl-2,2′-bithiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135926-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4,4'-Dihexyl-2,2'-bithiophene used in organic solar cells?

A1: this compound exhibits properties desirable for organic solar cells. In particular, it can be combined with other molecules to create donor-acceptor systems. In the provided research, this compound is incorporated into a copolymer with alternating pyridazine units. [] This copolymer showed a two-photon excitation action cross-section (σ2PE) of 23 GM, indicating its potential for light absorption and energy transfer processes. []

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